

Part 1: Chemical Identity & Structural Characterization[1][2]

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Compound of Interest

Compound Name: 2(3H)-Furanone, 5-ethyl-

CAS No.: 2313-01-1

Cat. No.: B3349679

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1.1 Nomenclature & Classification The precise identification of furanones is plagued by nomenclature ambiguity. It is critical to distinguish 5-ethyl-2(3H)-furanone from its isomers and hydrogenated forms.

- IUPAC Name: 5-Ethylfuran-2(3H)-one[2][3][4]
- CAS Registry Number: 2313-01-1[2][5]
- Molecular Formula:
[5]
- Molecular Weight: 112.13 g/mol [1][2]
- Structural Class: Unsaturated
-lactone (Butenolide derivative)[1]

1.2 Structural Disambiguation (The "Lactone Trap") Researchers often confuse this molecule with

-hexalactone due to name similarity.[1] The presence of the double bond in the 2(3H) position drastically alters the electron density and olfactory properties.[1]

| Feature | 5-Ethyl-2(3H)-furanone | -Hexalactone | -Angelica Lactone |
|--------------|-------------------------------------|---------------------------|----------------------|
| CAS | 2313-01-1 | 695-06-7 | 591-12-8 |
| Saturation | Unsaturated (C=C) | Saturated | Unsaturated |
| Odor Profile | Pungent, Herbal, Savory, Spicy | Creamy, Coconut, Waxy | Sweet, Herbal, Spicy |
| Occurrence | Fermented sauces, Irradiated lipids | Fruits (Apricot), Tobacco | Angelica root |

Part 2: Organoleptic Profile & Sensory Science[1][2]

2.1 Sensory Characterization Unlike the creamy/coconut notes of saturated lactones, 5-ethyl-2(3H)-furanone contributes to pungent, savory, and complex spicy profiles. It is identified as a key volatile in:

- **Fermented Hydrolysates:** Detected in irradiated salted/fermented anchovy sauce, contributing to the "meaty" and "aged" complexity.[1]
- **Maillard Systems:** Formed during the thermal degradation of hexose/amino acid mixtures, acting as a precursor to caramel-like notes.[1]

2.2 Olfactory Mechanism The planarity of the furanone ring (due to unsaturation) allows for different receptor binding kinetics compared to the flexible ring of

-hexalactone.[1]

- **Threshold:** Estimated in the ppb range (high potency).
- **Note Direction:** Top-to-Middle note (higher volatility than saturated analogs).

Part 3: Synthesis & Manufacturing Protocols

3.1 Industrial Synthesis: The Hexenoic Cyclization Route A robust method for generating 5-ethyl-2(3H)-furanone involves the acid-catalyzed cyclization of

-unsaturated acids or the oxidation of corresponding furans.

Protocol 1: Acid-Catalyzed Lactonization (Lab Scale)

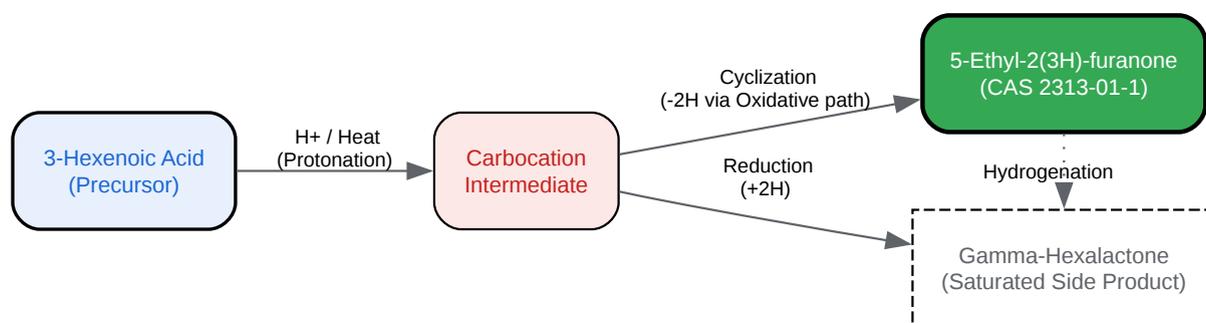
- Precursor: Start with 3-Hexenoic Acid.
- Reagent: Polyphosphoric acid (PPA) or Sulfuric acid ().
- Conditions: Heat to 80-100°C under inert atmosphere () to prevent polymerization.
- Mechanism: Protonation of the carboxylic acid followed by intramolecular nucleophilic attack by the alkene (5-endo-trig cyclization favored under specific conditions).[1]
- Purification: Vacuum distillation (bp ~80°C at 10 mmHg).

3.2 Alternative: Oxidation of 2-Ethylfuran

- Precursor: 2-Ethylfuran.[1]
- Oxidant: Peracetic acid or Singlet Oxygen () photo-oxidation.[1]
- Yield: Lower specificity; often yields a mixture of 2(3H) and 2(5H) isomers.

Part 4: Visualization of Synthesis & Logic[1][2]

4.1 Synthesis Pathway Diagram The following diagram illustrates the conversion logic and the critical divergence between saturated and unsaturated forms.



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Caption: Chemical pathway diverging between the target unsaturated lactone and the common saturated byproduct.

Part 5: Regulatory & Safety Toxicology[1][2]

5.1 Regulatory Status

- FEMA/GRAS: Unlike

-hexalactone (FEMA 2556), 5-ethyl-2(3H)-furanone is primarily regulated as a Natural Flavor Constituent (found in food) or an Artificial Flavoring Substance depending on the jurisdiction. [1] It does not have a high-profile FEMA number, often categorized under general "Lactones" or "Furanones" in broad safety assessments.[1]

- EU Flavouring Regulation: Listed in EU databases as a flavouring substance (FL no.[1] 10.0XX series pending specific isomer validation).

5.2 Toxicology Profile (Inferred from Furanone Class)

- Metabolism: Hydrolyzed in the liver to the corresponding hydroxy-acid (4-hydroxy-2-hexenoic acid), then oxidized via Beta-oxidation.[1]
- Reactivity: The Michael acceptor moiety (conjugated double bond) suggests potential for protein binding (hapttenization), necessitating purity control in formulation to avoid sensitization.[1]

Part 6: Advanced Applications (Pharma & Bio-Control)[1][6][7]

6.1 Quorum Sensing Inhibition Research indicates that halogenated and alkyl-substituted furanones (like 5-ethyl-2(3H)-furanone) function as Quorum Sensing Inhibitors (QSI).[1]

- Mechanism: They mimic the structure of Acyl-Homoserine Lactones (AHLs), the signaling molecules used by Gram-negative bacteria.[1]
- Application: Potential use as anti-biofilm agents in medical device coatings or as non-antibiotic preservatives in cosmetic formulations.[1]

6.2 Pharmaceutical Scaffold The 2(3H)-furanone ring is a privileged scaffold in medicinal chemistry, serving as a core for:

- COX-2 Inhibitors: (e.g., Rofecoxib analogs).[1]
- Anticancer Agents: Cytotoxic activity via Michael addition to cysteine residues in enzymes.[1]

References

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